molecular formula C25H42O4 B1210138 3,6-Dihydroxy-6-methylcholan-24-oic acid

3,6-Dihydroxy-6-methylcholan-24-oic acid

Número de catálogo: B1210138
Peso molecular: 406.6 g/mol
Clave InChI: WAUIOEWDALWOPQ-YLZUBLSRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3,6-Dihydroxy-6-methylcholan-24-oic acid is a synthetic bile acid analogue of significant interest for investigating hepatobiliary transport and metabolism. Inspired by related nor-bile acid structures, this compound is designed for advanced studies in experimental hepatology . Similar modified bile acids are known to undergo rapid hepatic extraction and efficient secretion into bile, making them valuable tools for studying the kinetics and efficiency of the enterohepatic circulation . Researchers can utilize this compound to probe the specificities of bile acid transporters and the enzymatic pathways involved in conjugation, such as amidation with taurine or glycine, sulfation, and glucuronidation . A key area of application is in the induction and study of hypercholeresis, where certain bile acid analogues significantly increase bile flow. Investigating this choleretic effect can provide deeper insights into the osmotic water movement driven by hepatobiliary secretion . Furthermore, the strategic introduction of alkyl groups, like the methyl group at the 6-position, is a documented synthetic approach to enhance metabolic stability. This modification aims to confer resistance against bacterial biotransformation, particularly 6-dehydroxylation, in the distal intestine, thereby preserving the structural integrity of the molecule for prolonged physiological studies . The compound also holds promise as a versatile synthetic intermediate for the development of novel steroid-based pharmaceuticals, such as brassinosteroid analogs with potential plant growth-regulating activities .

Propiedades

Fórmula molecular

C25H42O4

Peso molecular

406.6 g/mol

Nombre IUPAC

(4R)-4-[(3R,5R,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-6,10,13-trimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C25H42O4/c1-15(5-8-22(27)28)18-6-7-19-17-14-25(4,29)21-13-16(26)9-11-24(21,3)20(17)10-12-23(18,19)2/h15-21,26,29H,5-14H2,1-4H3,(H,27,28)/t15-,16-,17+,18-,19+,20+,21-,23-,24-,25?/m1/s1

Clave InChI

WAUIOEWDALWOPQ-YLZUBLSRSA-N

SMILES isomérico

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC([C@H]4[C@@]3(CC[C@H](C4)O)C)(C)O)C

SMILES canónico

CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)(C)O)C

Sinónimos

3,6-dihydroxy-6-methylcholanoic acid
6-Me-HDCA
6-methylhyodeoxycholic acid
6-MHDC

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional nuances of 3,6-Dihydroxy-6-methylcholan-24-oic acid can be elucidated by comparing it to related bile acids and synthetic derivatives. Below is a detailed analysis supported by molecular data and biological insights:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Molecular Weight Key Biological Activities/Applications Reference
This compound 3α-OH, 6α-OH, 6α-CH₃ C25H42O4 418.60* Hypothesized: Lipid metabolism modulation N/A
HDCA (3α,6α-Dihydroxy-5β-cholan-24-oic acid) 3α-OH, 6α-OH C24H40O4 392.57 Bile acid metabolism, antimicrobial effects
6-ECDCA (Obeticholic Acid) 3α-OH, 6α-C₂H₅, 7α-OH C26H44O4 420.60 FXR agonist; treats primary biliary cholangitis
6-Ketolithocholic Acid 3α-OH, 6-oxo C24H38O4 390.56 Intermediate in bile acid oxidation pathways
MDCA (3α,6β-Dihydroxy-5β-cholan-24-oic acid) 3α-OH, 6β-OH C24H40O4 392.57 Alters bile acid pool composition
Hyocholic Acid (3α,6α,7α-Trihydroxy-5β-cholan-24-oic acid) 3α-OH, 6α-OH, 7α-OH C24H40O5 408.57 Amphipathic properties, cholesterol solubilization

*Note: The molecular weight for this compound is calculated based on its inferred formula (C25H42O4).

Key Differences and Implications

Substituent Position and Type: The 6-methyl group in the target compound increases steric bulk compared to HDCA or MDCA, which lack alkyl substituents at C6. This may reduce solubility but enhance membrane permeability or receptor selectivity . 6-ECDCA (Obeticholic Acid) features a 6-ethyl group, which enhances FXR binding affinity and potency compared to natural bile acids like chenodeoxycholic acid .

Oxidation State :

  • 6-Ketolithocholic Acid (C6-oxo) is more oxidized than the target compound, making it a metabolic intermediate rather than an end product. The keto group may confer distinct reactivity in redox or conjugation pathways .

Hydroxylation Pattern :

  • Hyocholic Acid (3α,6α,7α-trihydroxy) has an additional hydroxyl group at C7, enhancing hydrophilicity and micelle-forming capacity compared to the dihydroxy target compound .

Stereochemistry :

  • MDCA (6β-OH) vs. HDCA (6α-OH): The β-configuration of MDCA’s C6-OH may alter its interaction with transporters (e.g., ASBT) or nuclear receptors, highlighting the importance of stereochemistry in function .

Q & A

Basic Research Questions

Q. How can researchers distinguish between stereoisomers of 3,6-Dihydroxy-6-methylcholan-24-oic acid in structural characterization?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to resolve stereochemical configurations (e.g., 3α vs. 3β hydroxyl groups). Compare coupling constants (J-values) and nuclear Overhauser effects (NOE) with reference data for similar cholane derivatives . Mass spectrometry (MS) with high-resolution accurate mass (HRAM) analysis confirms molecular formulas (e.g., C25H40O4) and fragmentation patterns .
  • Key challenge : Overlapping signals in NMR spectra due to methyl groups; deuterated solvents (e.g., DMSO-d6) and 2D-COSY experiments are critical for resolution .

Q. What synthetic routes are validated for this compound, and how are yields optimized?

  • Methodology : Multi-step synthesis starting from cholic acid derivatives (e.g., 3α-hydroxy-5β-cholan-24-oic acid). Introduce methyl groups via Grignard reactions or alkylation, followed by regioselective hydroxylation using enzymatic catalysts (e.g., cytochrome P450 mimics) .
  • Optimization : Monitor reaction intermediates via thin-layer chromatography (TLC) and purify via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane). Yield improvements (≥60%) require inert atmospheres (N2/Ar) and low-temperature conditions (−20°C) .

Q. Which analytical techniques are most reliable for quantifying impurities in synthesized this compound?

  • Methodology : High-performance liquid chromatography (HPLC) with photodiode array (PDA) detection (λ = 210–230 nm) using C18 columns and acetonitrile/water mobile phases. Validate against certified reference standards (e.g., USP-grade cholane derivatives) .
  • Critical parameters : Limit of detection (LOD) < 0.1% for keto-derivatives or dehydration byproducts. Confirm identity via spiking experiments and retention time matching .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo bioactivity data for this compound?

  • Methodology : Conduct pharmacokinetic (PK) studies to assess bioavailability and metabolite formation. Use radiolabeled (e.g., ³H or ¹⁴C) analogs to track systemic distribution and biliary excretion in rodent models .
  • Data reconciliation : Compare in vitro receptor-binding assays (e.g., FXR or TGR5) with in vivo gene expression profiling (RNA-seq) of liver tissue. Address discrepancies via protein-binding assays (e.g., serum albumin interactions) .

Q. What strategies mitigate solubility limitations of this compound in aqueous assays?

  • Methodology : Use cyclodextrin-based inclusion complexes or micellar solubilization with nonionic surfactants (e.g., Tween-80). Validate solubility via dynamic light scattering (DLS) and nephelometry .
  • Alternative approaches : Synthesize water-soluble prodrugs (e.g., methyl esters or glycosylated derivatives) and assess hydrolysis kinetics under physiological conditions .

Q. How do structural modifications (e.g., 6-methyl substitution) alter the bile acid’s interaction with nuclear receptors?

  • Methodology : Perform molecular docking simulations (AutoDock Vina) using crystal structures of FXR or PXR receptors. Validate predictions with surface plasmon resonance (SPR) to measure binding affinity (KD) .
  • Experimental validation : Compare transcriptional activity in reporter gene assays (luciferase-based) between wild-type and modified cholanes .

Q. What are the best practices for identifying degradation products in stability studies of this compound?

  • Methodology : Accelerated stability testing (40°C/75% RH) followed by LC-MS/MS analysis. Identify oxidation products (e.g., 3,6-diketo derivatives) and epimerization artifacts via isotopic pattern matching .
  • Mitigation : Add antioxidants (e.g., BHT) or store lyophilized samples under inert gas .

Methodological Resources

  • Stereochemical reference data : Handbook of Chemistry and Physics (97th Edition) provides NMR and MS spectra for cholane derivatives .
  • Synthetic protocols : Multi-step organic synthesis guidelines from Reference Standards for Pharmaceutical Analysis (2018) .
  • Bioactivity assays : Use commercially available FXR/TGR5 assay kits with validated positive controls (e.g., chenodeoxycholic acid) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.